molecular formula C28H28N2O6 B557397 Fmoc-orn(Z)-OH CAS No. 138775-07-2

Fmoc-orn(Z)-OH

Cat. No.: B557397
CAS No.: 138775-07-2
M. Wt: 488,54 g/mole
InChI Key: QRBAKCWBDLHBLR-VWLOTQADSA-N
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Description

Fmoc-orn(Z)-OH is a derivative of the amino acid ornithine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the protecting groups under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-orn(Z)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is achieved by reacting ornithine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using benzyloxycarbonyl chloride in the presence of a base like sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-orn(Z)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z group similarly protects the side chain amino group, which can be selectively deprotected when needed .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual protection strategy, which provides greater flexibility in peptide synthesis. The combination of Fmoc and Z groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAKCWBDLHBLR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566739
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-07-2
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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